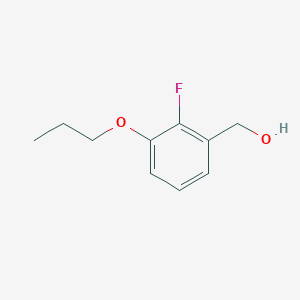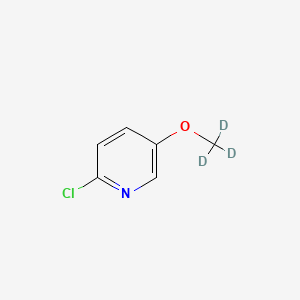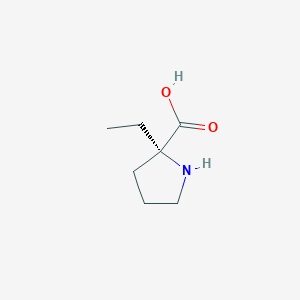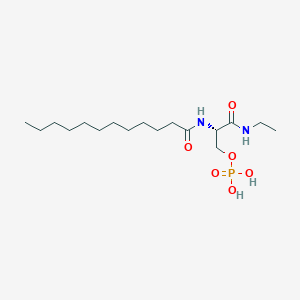
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with two methyl groups at the 2 and 6 positions, and an amine group attached to a propan-2-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-3-yl)propan-2-amine typically involves the reaction of 2,6-dimethylpyridine with a suitable amine precursor. One common method involves the use of reductive amination, where 2,6-dimethylpyridine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted amines
Applications De Recherche Scientifique
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylpyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-yl)propan-2-amine
- 2-(Pyrimidin-2-yl)propan-2-amine
- 2-(2,6-Dimethylpyridin-3-yl)ethanamine
Uniqueness
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 6 positions can enhance its stability and reduce steric hindrance, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2-(2,6-dimethylpyridin-3-yl)propan-2-amine |
InChI |
InChI=1S/C10H16N2/c1-7-5-6-9(8(2)12-7)10(3,4)11/h5-6H,11H2,1-4H3 |
Clé InChI |
QBAYGVLCESTLEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C(C)(C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


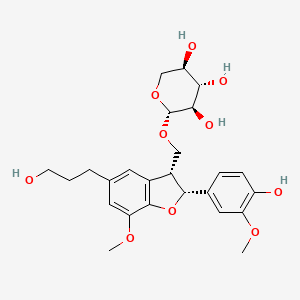

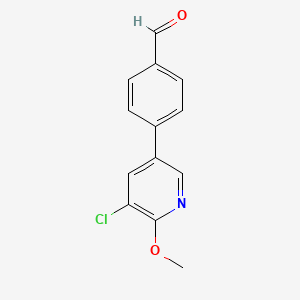
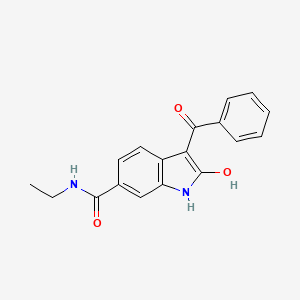
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)



![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)
